2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
CAS No.: 1021222-05-8
Cat. No.: VC11971656
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021222-05-8 |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C22H21N3O3S/c1-4-27-19-12-8-6-10-16(19)20-23-18(14(2)28-20)13-29-22-24-17-11-7-5-9-15(17)21(26)25(22)3/h5-12H,4,13H2,1-3H3 |
| Standard InChI Key | PTNYCBHYFRREFK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
Introduction
The compound 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that combines elements of quinazolinone and oxazole rings. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to provide a comprehensive overview.
Chemical Formula and Molecular Weight
Given the complexity of the compound, its chemical formula can be deduced by combining the components:
-
Quinazolinone part: C8H8N2O
-
Oxazole part: C9H10NO2
-
Sulfur linkage: S
Thus, the estimated molecular formula is C17H18N3O3S, and the molecular weight can be calculated accordingly.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the quinazolinone and oxazole rings separately, followed by their linkage via a sulfanyl group. The specific synthesis route may involve condensation reactions, cyclization, and substitution reactions.
Biological Activity
Compounds with quinazolinone and oxazole moieties often exhibit significant biological activities, including antitumor, antibacterial, and anticonvulsant properties. The presence of these rings in the compound suggests potential biological activity, although specific data for this exact compound is not available.
Quinazolinone Derivatives
Quinazolinone derivatives have been studied for their antitumor and anticonvulsant activities. For example, N-substituted quinazolinone compounds have shown promise in increasing HDL cholesterol levels and exhibiting antitumor effects .
Oxazole Derivatives
Oxazole derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. Compounds like 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid highlight the potential of oxazole-based compounds in drug development .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Quinazolinone Derivative | C18H16N2O3S | 344.4 g/mol | Antitumor, Anticonvulsant |
| Oxazole Derivative | C19H24N2O4 | 344.4 g/mol | Antimicrobial, Anti-inflammatory |
| Target Compound | Estimated C17H18N3O3S | Estimated 350 g/mol | Potential Antitumor, Neurological |
Note: The data for the target compound is speculative based on its structural components.
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